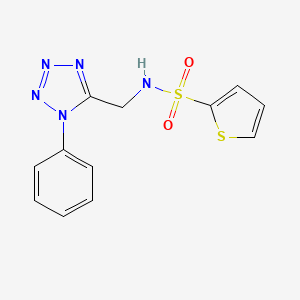

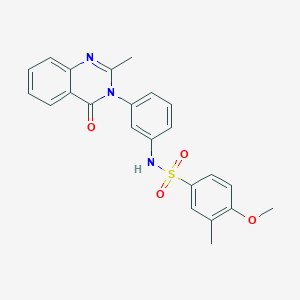

N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide” is a complex organic compound that contains a tetrazole moiety. Tetrazoles are a class of nitrogen-containing heterocyclic compounds that have a broad spectrum of applications in organic synthesis, medicinal and coordination chemistry, catalysis, materials science, and more .

Synthesis Analysis

The synthesis of tetrazole derivatives often involves the reaction of a nitrile with an azide, a process known as [2+3]-cycloaddition . In one study, 1,1,1-trifluoro-N-phenylmethanesulfonamide was reacted with bromoacetonitrile to produce N-(cyanomethyl)-1,1,1-trifluoro-N-phenylmethanesulfonamide, which then reacted with sodium azide to give the corresponding [2+3]-cycloaddition product .Wissenschaftliche Forschungsanwendungen

Angiotensin II Receptor Antagonists

The research on sulfonylureas and sulfonylcarbamates, including compounds like N-((1-phenyl-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide, has led to the discovery of new non-tetrazole angiotensin II receptor antagonists. These compounds have shown significant pharmacological activity, indicating their potential in treating conditions influenced by angiotensin II, such as hypertension. One of the highlighted compounds in this category demonstrated notable oral activity and was identified for further investigation in clinical trials, underscoring the importance of these compounds in developing new therapeutic agents (Deprez et al., 1995).

Biocatalysis in Drug Metabolism

The application of biocatalysis to drug metabolism, specifically in the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators using Actinoplanes missouriensis, presents an innovative approach to drug development. This methodology facilitates the production of significant amounts of mammalian metabolites, crucial for the structural characterization of drug metabolites and the monitoring and quantification of these metabolites in clinical investigations (Zmijewski et al., 2006).

Antimicrobial Activity

The synthesis and investigation of antimicrobial activity of new phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives indicate the potential of sulfonamide-based compounds in combating microbial infections. These compounds, including this compound derivatives, have been synthesized and tested against various microorganisms, showcasing their relevance in medicinal chemistry and bioorganic chemistry for the development of new antimicrobial agents (Yıldırır et al., 2009).

Organosulfur Metallic Compounds

The development of organosulfur metallic compounds, including sulfonamide-based Schiff base ligands, highlights the potential of this compound and its derivatives in various applications beyond antimicrobial activities. These compounds have been synthesized and assessed for their antimicrobial, antioxidant, and enzyme inhibition activities, demonstrating their versatility and potential in the development of potent drugs (Hassan et al., 2021).

Eigenschaften

IUPAC Name |

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O2S2/c18-21(19,12-7-4-8-20-12)13-9-11-14-15-16-17(11)10-5-2-1-3-6-10/h1-8,13H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRMHJWQQCOMRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721944.png)

![2-methyl-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2721945.png)

![2-methoxy-N-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H-chromen-6-yl}benzamide](/img/structure/B2721948.png)

![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-methoxy-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2721952.png)

![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-3,4-dimethoxybenzamide](/img/structure/B2721955.png)

![3-[(Ethylsulfanyl)methyl]pyridin-2-amine](/img/structure/B2721957.png)

![N-(4-chlorobenzyl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2721958.png)

![4,5-Dimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2721961.png)